N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound that features a unique combination of pyridine, triazole, and pyridazine rings
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(19-10-13-4-2-8-25-13)11-26-17-21-20-15-6-5-14(22-23(15)17)12-3-1-7-18-9-12/h1,3,5-7,9,13H,2,4,8,10-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMFHTPTOOTSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and eco-friendliness, as it often requires fewer reagents and generates less waste .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antitumor activity. For instance, compounds featuring the triazolo-pyridazine structure have shown promising results against various cancer cell lines. In particular, one compound demonstrated an IC50 value of 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells, indicating strong cytotoxic effects .
Antimicrobial Properties
The antimicrobial efficacy of compounds containing the triazole moiety has been well-documented. Research has shown that these compounds possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited antibacterial activity that was significantly higher than traditional antibiotics like ampicillin . This suggests that N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide could be explored as a novel antimicrobial agent.
Enzyme Inhibition
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes associated with cancer progression and microbial resistance. Studies have highlighted the role of c-Met kinase as a target for triazole derivatives; compounds with similar structures have shown nanomolar-level inhibition of this enzyme .
Interaction with Biological Targets
In vitro assays have demonstrated that compounds related to this compound can induce apoptosis in cancer cells through various pathways including cell cycle arrest and caspase activation . The structural features of these compounds facilitate their binding to biological targets, enhancing their therapeutic potential.
Anticancer Research
A study published in a peer-reviewed journal evaluated several triazolo-pyridazine derivatives for their anticancer properties. Among them, a specific derivative was found to significantly reduce cell viability in multiple cancer models while exhibiting low toxicity in normal cells . This highlights the selective nature of these compounds and their potential for development into targeted therapies.
Antimicrobial Research
Another research effort focused on the synthesis and evaluation of triazole-containing compounds against resistant bacterial strains. The findings indicated that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics . This could pave the way for new treatment regimens for antibiotic-resistant infections.
Tables
| Application | Activity | IC50/Effect |
|---|---|---|
| Antitumor | A549 Cell Line | IC50 = 0.83 μM |
| MCF-7 Cell Line | IC50 = 0.15 μM | |
| Antimicrobial | Various Bacterial Strains | Higher than ampicillin |
| Synergistic Effects with Antibiotics | Not specified |
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it might interact with kinase enzymes, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share a similar triazole-pyridazine core and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also feature a triazole ring fused with a pyridine ring and are studied for their medicinal properties.
Uniqueness
N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of heterocyclic rings and the presence of a thioether linkage. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N-[(oxolan-2-yl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a triazolo-pyridazine moiety, which is known for its diverse biological activities. The presence of the oxolane ring and the sulfanyl group adds to its potential pharmacological profile.
1. Anticancer Activity
Research indicates that derivatives of pyridazine and triazole compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One promising derivative demonstrated IC50 values of 1.06 ± 0.16 μM against A549 cells, indicating potent anticancer activity .
2. Antimicrobial Properties
Pyridazine derivatives are recognized for their antibacterial and antifungal activities. The compound may share these properties due to structural similarities with known active compounds:
- Mechanism : Compounds bearing a pyridazine ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain pyridazinones possess significant antimicrobial activity against strains like E. coli .
3. Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and cardiovascular diseases. Pyridazine derivatives are noted for their anti-inflammatory properties:
- Research Findings : Some studies have highlighted that pyridazinone compounds can inhibit inflammatory pathways, potentially reducing the severity of inflammatory responses in various models .
Case Study 1: Synthesis and Evaluation
In a notable study, researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their biological activities. The synthesized compounds were tested for their inhibitory effects on c-Met kinase, which is often overexpressed in cancer cells:
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 12e | 0.090 | A549 |
| 1.23 | MCF-7 | |
| 2.73 | HeLa |
This data suggests that these compounds could serve as potential therapeutic agents targeting specific cancer pathways .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of pyridazinone derivatives against various bacterial strains:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 μg/mL |
| Compound B | S. aureus | 20 μg/mL |
These findings support the potential use of such compounds in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
